
Ethyl 3-hydroxy-3-mesitylpropanoate
Description
Ethyl 3-hydroxy-3-mesitylpropanoate is an ester derivative featuring a mesityl (2,4,6-trimethylphenyl) group and a hydroxyl group at the β-position of the propanoate backbone.
Properties
Molecular Formula |
C14H20O3 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(2,4,6-trimethylphenyl)propanoate |
InChI |
InChI=1S/C14H20O3/c1-5-17-13(16)8-12(15)14-10(3)6-9(2)7-11(14)4/h6-7,12,15H,5,8H2,1-4H3 |
InChI Key |
FJLRLHHZLRMRFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1C)C)C)O |
Origin of Product |
United States |
Preparation Methods
Enantioselective Reformatsky Reaction
One of the most effective synthetic routes to this compound is through a highly catalytic enantioselective Reformatsky reaction. This process involves the reaction of ethyl iodoacetate with mesityl-substituted aldehydes or ketones in the presence of a chiral bisoxazolidine ligand and a zinc reagent (dimethylzinc, Me2Zn).
- A chiral ligand (e.g., L5) is dissolved in diethyl ether (Et2O) at 0 °C.
- Ethyl iodoacetate and Me2Zn are added sequentially.
- The mesityl aldehyde or ketone is introduced immediately along with triphenylphosphine oxide (Ph3PO) as an additive.
- The reaction proceeds under stirring at 0 °C for a short time (typically 15 minutes).
- The product, this compound, is obtained in high yield (typically >90%) with good enantiomeric excess (ee) ranging from 70% to over 90%.
This method has been demonstrated to tolerate various substituents on the aromatic ring, including electron-donating and electron-withdrawing groups, and heteroaryl substrates, with consistently high yields and enantioselectivities.
Substrate Type | Yield (%) | Enantiomeric Excess (ee, %) |
---|---|---|
Mesityl-substituted aldehyde | 92-95 | 77-91 |
Electron-neutral phenyl | 88-98 | 70-84 |
Electron-rich 2,6-substituted arene | High | High (up to 91) |
Heteroaryl substrates | High | Good |
Enzymatic Resolution via Lipase-Catalyzed Transesterification
Another important preparation method involves enzymatic kinetic resolution of racemic this compound using lipase-catalyzed transesterification with acylating agents such as vinyl acetate or vinyl propionate.
- Racemic ethyl 3-hydroxy-3-phenylpropanoate (structurally similar to the mesityl analog) is subjected to enzymatic transesterification in organic solvents like t-butyl methyl ether, isopropyl ether, or tetrahydrofuran.
- Lipase PS-C is commonly used as the biocatalyst.
- The process selectively converts one enantiomer to its corresponding ester while leaving the other enantiomer unreacted, allowing isolation of optically pure (S)- or (R)-ethyl 3-hydroxy-3-mesitylpropanoate.
- Reaction times range from 20 to 160 hours depending on conditions.
- High enantiomeric excesses are achieved: up to 99.9% ee for (S)-alcohol and 98.7% ee for (R)-ester.
- The enzymatic method is environmentally friendly and economical due to the reusability of lipases and mild reaction conditions.
Table 2. Enzymatic Transesterification Results
Acylating Agent | Reaction Time (hr) | Conversion (%) | ee (S)-Alcohol (%) | ee (R)-Ester (%) |
---|---|---|---|---|
Vinyl acetate | 20 | ~50 | 96-100 | 93-97 |
Vinyl propionate | 160 | ~52 | 99.9 | 98.7 |
Table 3. Effect of Organic Solvent on Enzymatic Resolution
Organic Solvent | Reaction Time (hr) | Conversion (%) | ee (S)-Alcohol (%) | ee (R)-Ester (%) |
---|---|---|---|---|
t-Butyl methyl ether | 20 | ~55 | 100 | 97.8 |
Tetrahydrofuran | 135 | 61.3 | 100 | 81.3 |
Methylene chloride | 135 | 61.3 | 100 | 86.6 |
This enzymatic approach is scalable to industrial production and allows for the preparation of optically pure compounds useful as chiral intermediates.
Base-Mediated Aldol-Type Condensation
A classical synthetic approach involves the reaction of ethyl esters with aldehydes under strong base conditions using lithium diisopropylamide (LDA) as a base and tetrahydrofuran (THF) as solvent.
Procedure Summary:
- LDA is prepared by adding n-butyllithium to diisopropylamine in THF at −78 °C.
- The ethyl ester (e.g., ethyl acetate derivative) is added dropwise to the LDA solution to form the enolate.
- The mesityl aldehyde is then added slowly to the enolate solution.
- The reaction mixture is stirred at −78 °C for several hours.
- Quenching with saturated ammonium chloride solution and extraction yields the β-hydroxy ester.
- Purification by silica gel chromatography affords this compound with moderate to good yields.
This method is less selective in terms of enantioselectivity but is straightforward and useful for racemic synthesis.
Comparative Analysis of Preparation Methods
Method | Yield (%) | Enantioselectivity (ee %) | Scalability | Environmental Impact | Notes |
---|---|---|---|---|---|
Enantioselective Reformatsky | 88-95 | 70-91 | Good | Moderate | Requires chiral ligands and zinc reagents |
Enzymatic Resolution (Lipase) | Variable (up to 61) | Up to 99.9 | Excellent | Environmentally friendly | Mild conditions, reusable enzymes |
Base-mediated Aldol Condensation | Moderate | Racemic (no ee) | Good | Moderate | Straightforward, no chiral control |
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-hydroxy-3-mesitylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The mesityl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed:
Oxidation: 3-oxo-3-mesitylpropanoate.
Reduction: 3-hydroxy-3-mesitylpropanol.
Substitution: Nitro-mesityl derivatives.
Scientific Research Applications
While the search results do not provide an extensive overview specifically focusing on the applications of "Ethyl 3-hydroxy-3-mesitylpropanoate," they do offer some relevant information regarding its synthesis and use as an intermediate in chemical reactions.
Synthesis and Properties
this compound can be synthesized through a Me2Zn-mediated catalytic enantioselective Reformatsky reaction of aldehydes and ketones . It is a β-hydro ester derivative . Spectroscopic data, including 1H NMR and 13C NMR, is available .
Related Compounds: (S)-Ethyl 3-Hydroxy-3-phenylpropanoate
While not the exact compound requested, (S)-Ethyl 3-hydroxy-3-phenylpropanoate shares a similar structure and has several noted applications that can provide insight:
- Chiral Building Block: It is used as a chiral building block in the synthesis of complex organic molecules and is valuable in asymmetric synthesis due to its enantioselective properties.
- Pharmaceutical Precursor: It serves as a precursor in the synthesis of (S)-Fluoxetine, an antidepressant drug. The stereochemistry of this compound is crucial for the pharmacological activity of its derivatives.
- Enzymatic Reactions: It can be hydrolyzed by various lipases, demonstrating its potential for use in enzymatic reactions.
Case Studies and Experimental Data
- Stereoselective Preparation of Amino Acid Derivatives: Ethyl (2R,3S)-dihydroxy-3-mesitylpropanoate is used in the stereoselective preparation of amino acid derivatives .
- Kinetic Resolution: In a study focused on kinetic resolution, researchers achieved a recovery of 62% for the (S)-enantiomer from racemic mixtures, emphasizing the compound's utility in obtaining optically pure substances.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-3-mesitylpropanoate involves its interaction with specific molecular targets. For instance, in enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of 3-hydroxy-3-mesitylpropanoic acid and ethanol. The mesityl group can participate in aromatic interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Key Findings:
Structural Influences on Reactivity and Stability The mesityl group in this compound likely introduces significant steric hindrance, reducing reactivity in nucleophilic substitutions compared to less bulky analogs like Ethyl 3-(2-nitrophenyl)-3-oxopropanoate . Electron-withdrawing groups (e.g., nitro in Ethyl 3-(2-nitrophenyl)-3-oxopropanoate) may enhance electrophilic reactivity, whereas electron-donating groups (e.g., methylsulfonyl in Ethyl 3-(methylsulfonyl)propanoate) could stabilize intermediates in synthesis .
Toxicity and Safety Profiles Ethyl 3-(2-nitrophenyl)-3-oxopropanoate exhibits multiple hazard classifications (H302, H315, H319, H335), suggesting acute toxicity risks absent in compounds like Ethyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate, where hydroxyl groups may reduce volatility and toxicity . No carcinogenicity data are available for any analogs, though this compound’s stability under recommended storage conditions may mitigate decomposition risks .
Applications and Synthetic Utility Ethyl 3-(methylsulfonyl)propanoate is used in peptide synthesis and as a building block for heterocycles, highlighting the role of sulfonyl groups in facilitating diverse reactions . Ethyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate’s patent references suggest utility in drug development, though its exact role remains unspecified .
Biological Activity
Ethyl 3-hydroxy-3-mesitylpropanoate (CAS No. 2361329-89-5) is a compound of significant interest in organic chemistry and medicinal applications due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, including its synthesis, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C14H20O3
- Molecular Weight : 236.31 g/mol
- IUPAC Name : this compound
Synthesis and Derivatives
This compound can be synthesized through various methods, including enantioselective Reformatsky reactions that yield β-hydroxy esters with high enantiomeric excess. For instance, a study reported yields up to 98% with enantiomeric excess values reaching 95% under optimized conditions using prolinol as a catalyst .
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Tests demonstrated that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant capacity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays .
Anti-inflammatory Effects
In addition to antimicrobial and antioxidant activities, this compound has shown anti-inflammatory effects in various models. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on the antibacterial activity of this compound demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) determined for both strains .
- Antioxidant Assessment : In an experiment assessing the antioxidant capacity, the compound showed a strong ability to reduce oxidative stress markers in cultured cells, indicating its potential role in health supplements aimed at reducing oxidative damage .
- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups, highlighting its therapeutic potential in inflammatory conditions .
Data Table: Summary of Biological Activities
Q & A
Q. How can computational tools predict metabolic pathways of this compound?
- Methodology : Use in silico platforms (e.g., MetaSite, GLORY) to simulate phase I/II metabolism. Validate predictions with in vitro assays (e.g., liver microsomes). Cross-reference with studies on Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride .
Notes
- Contradictions Addressed : Variability in synthetic yields and biological data necessitates rigorous replication and standardized protocols.
- Advanced Tools : DFT, LC-MS/MS, and crystallography are critical for resolving structural and mechanistic ambiguities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.